molecular formula C14H24N6O3 B2952927 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 879070-45-8

8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2952927
CAS RN: 879070-45-8
M. Wt: 324.385
InChI Key: MVVMMEMJSSQNEN-UHFFFAOYSA-N
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Description

8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H24N6O3 and its molecular weight is 324.385. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Research has shown that derivatives of this compound exhibit potent cytotoxic properties. For instance, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which included 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds demonstrated significant growth inhibitory properties against various cancer cell lines, with some having IC50 values less than 10 nM (Deady et al., 2003).

Antitumor Activity

In 1987, Ueda et al. reported on the synthesis of novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino[3, 2-f]purines, derived from a similar core structure. These compounds exhibited notable antitumor activity (Ueda et al., 1987).

Synthesis of Heterocyclic Compounds

Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones. This research highlights the versatility of such compounds in generating a variety of heterocyclic structures, demonstrating their potential utility in various chemical syntheses (Hassaneen et al., 2003).

Prodrug Activation

Nishida et al. (2010) studied AQ4N, a prodrug with structural similarities, which is converted to the topoisomerase II inhibitor AQ4. Their research revealed that certain cytochrome P450 enzymes are highly effective in activating this prodrug under hypoxic conditions, suggesting potential applications in targeted cancer therapy (Nishida et al., 2010).

properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3/c1-9(21)8-20-10-11(16-13(20)15-6-7-17(2)3)18(4)14(23)19(5)12(10)22/h9,21H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVMMEMJSSQNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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